molecular formula C6H8N2O2 B3353007 4-ACETYL-5-METHYL-1,2-DIHYDROPYRAZOL-3-ONE CAS No. 52182-92-0

4-ACETYL-5-METHYL-1,2-DIHYDROPYRAZOL-3-ONE

Cat. No.: B3353007
CAS No.: 52182-92-0
M. Wt: 140.14 g/mol
InChI Key: PXPJKHNUXCGNKW-UHFFFAOYSA-N
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Description

4-Acetyl-5-methyl-1,2-dihydropyrazol-3-one is a heterocyclic compound with the molecular formula C6H8N2O2. It is a derivative of pyrazolone and is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by its unique structure, which includes an acetyl group and a methyl group attached to a dihydropyrazolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-5-methyl-1,2-dihydropyrazol-3-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazolone derivative. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-5-methyl-1,2-dihydropyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-acetyl-5-methyl-1,2-dihydropyrazol-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The anticancer activity is linked to its capacity to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

  • 4-Acetyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one
  • 4-Acetyl-5-methyl-2,4-dihydro-pyrazol-3-one Schiff bases

Comparison: 4-Acetyl-5-methyl-1,2-dihydropyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

4-acetyl-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-3-5(4(2)9)6(10)8-7-3/h1-2H3,(H2,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPJKHNUXCGNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475979
Record name AGN-PC-02PS85
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52182-92-0
Record name AGN-PC-02PS85
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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